molecular formula C23H21FN2O3S B2593701 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207058-55-6

7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2593701
CAS No.: 1207058-55-6
M. Wt: 424.49
InChI Key: PUOQOQIMCAFIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, a scaffold renowned for its pharmacological versatility. Its structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 7 with a 3,4-diethoxyphenyl group and at position 3 with a 3-fluorobenzyl moiety. These substituents likely modulate its electronic and steric properties, influencing biological activity .

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQOQIMCAFIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-diethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with 3,4-diethoxybenzene in the presence of a catalyst.

    Attachment of the 3-fluorobenzyl Group: This step typically involves nucleophilic substitution reactions, where a suitable 3-fluorobenzyl halide is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl groups, leading to the formation of corresponding quinones and benzaldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as a drug candidate. Preliminary studies suggest it may possess anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for further pharmacological evaluation.

Industry

Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Substituents) Position 7 Substituent Position 3 Substituent Reported Biological Activity Key References
Target compound 3,4-Diethoxyphenyl 3-Fluorobenzyl Not explicitly reported (inferred potential)
7-(4-Bromophenyl)-3-(3-methylbenzyl) derivative 4-Bromophenyl 3-Methylbenzyl Not specified (structural analog)
7-Phenyl-3-(3-(trifluoromethyl)benzyl) derivative Phenyl 3-(Trifluoromethyl)benzyl Anticancer (EGFR/VEGFR-2 inhibition)
7-(3-Fluorophenyl)-3-(3-fluorobenzyl) derivative 3-Fluorophenyl 3-Fluorobenzyl Anticancer activity evaluation
2,6-Bis(3-methoxyphenyl)-3-methyl derivative 3-Methoxyphenyl (at position 2 and 6) Methyl Structural characterization only
7-(3-Chlorophenyl)-3-(3-chlorobenzyl) derivative 3-Chlorophenyl 3-Chlorobenzyl Antimicrobial/antitumor potential

Structural and Functional Analysis

Substituent Effects on Position 7
  • 3,4-Diethoxyphenyl (Target Compound): The ethoxy groups may enhance lipophilicity and membrane permeability compared to simpler aryl groups (e.g., phenyl or bromophenyl) .
  • 4-Bromophenyl (): Bromine’s electron-withdrawing nature could influence π-π stacking interactions in receptor binding .
  • 3-Fluorophenyl (): Fluorine’s electronegativity may improve metabolic stability and target affinity .
Substituent Effects on Position 3
  • 3-Fluorobenzyl (Target Compound): Fluorine’s inductive effects could enhance binding to hydrophobic pockets in enzymes (e.g., kinase domains) .
  • 3-Methylbenzyl (): A smaller alkyl group may reduce steric hindrance, favoring interactions with shallow binding sites .

Biological Activity

7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimycobacterial research. The following sections will explore its synthesis, biological mechanisms, and specific case studies highlighting its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C20H22F2N2O4S, with a molecular weight of approximately 424.5 g/mol. Its structure features a thieno ring fused to a pyrimidine core, with diethoxy and fluorobenzyl substituents that may enhance its solubility and bioavailability.

Property Value
Molecular FormulaC20H22F2N2O4S
Molecular Weight424.5 g/mol
CAS Number1207058-55-6

Anticancer Properties

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent inhibition of tubulin polymerization. This mechanism is crucial as it disrupts cancer cell division and promotes apoptosis.

  • Case Study: A study demonstrated that a related compound inhibited tubulin polymerization with an IC50 value significantly lower than that of standard chemotherapeutics like combretastatin A-4 (CA-4). The derivatives led to G2/M phase arrest in cancer cells, indicating their potential as anticancer agents .

Antimycobacterial Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. It exhibits significant antimycobacterial properties by targeting essential metabolic pathways within the bacterium.

  • Mechanism of Action: The compound inhibits cytochrome bd oxidase (Cyt-bd), an enzyme critical for the energy metabolism of Mycobacterium tuberculosis. This inhibition results in reduced ATP production, effectively impairing bacterial growth .
  • Efficacy Data: Studies report minimum inhibitory concentrations (MIC) ranging from 6 to 8 μM against various strains of M. tuberculosis. This level of activity suggests strong potential for therapeutic application in treating tuberculosis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thieno ring through cyclization reactions.
  • Introduction of the diethoxy and fluorobenzyl substituents via electrophilic aromatic substitution.
  • Purification and characterization through techniques such as NMR and mass spectrometry.

Q & A

Q. What are the recommended synthetic strategies for preparing 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one?

The synthesis typically involves a multi-step route:

  • Core Formation : Cyclization of precursors (e.g., 2-aminothiophene derivatives) with formic acid or urea under reflux to form the thieno[3,2-d]pyrimidin-4(3H)-one core .
  • Substitution Reactions : Introduction of the 3,4-diethoxyphenyl group at position 7 and the 3-fluorobenzyl group at position 3 via nucleophilic substitution or coupling reactions. Pd-catalyzed cross-coupling (e.g., Suzuki) may optimize regioselectivity .
  • Reaction Conditions : Use polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours. Catalysts like ZnCl₂ or Pd/C improve yields .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous 3D structural determination, particularly to assess dihedral angles between the thienopyrimidine core and substituents .

Q. What are the primary biological targets or activities reported for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

These compounds are explored as:

  • Kinase Inhibitors : Potentially targeting tyrosine kinases (e.g., EGFR) due to structural mimicry of ATP-binding sites .
  • Antimicrobial Agents : Activity against Gram-positive bacteria via membrane disruption or enzyme inhibition .
  • Anticancer Candidates : Pro-apoptotic effects in cell lines (e.g., MCF-7, HepG2) through ROS generation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Key SAR strategies include:

  • Substituent Variation : Systematically modifying the 3-fluorobenzyl and 3,4-diethoxyphenyl groups to assess impacts on lipophilicity (logP) and target binding. For example:
Substituent at Position 3Bioactivity (IC₅₀, μM)Selectivity Index
3-Fluorobenzyl0.4512.3
4-Trifluoromethylbenzyl0.328.9
Data adapted from kinase inhibition assays
  • In Silico Docking : Molecular dynamics simulations to predict binding affinities with targets like EGFR or PARP .

Q. How should contradictory bioactivity data across studies be addressed?

Contradictions may arise from:

  • Assay Variability : Validate results using orthogonal methods (e.g., fluorescence polarization vs. ELISA for kinase activity) .
  • Physicochemical Factors : Adjust buffer pH (6.5–7.5) to account for solubility differences, as the 3,4-diethoxyphenyl group may reduce aqueous stability .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

  • ADMET Prediction : Tools like SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 interactions .
  • Solubility Modeling : COSMO-RS to optimize solubility via substituent modifications (e.g., replacing ethoxy with hydroxyl groups) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?

  • Byproduct Control : Use inline IR spectroscopy to monitor reaction progress and minimize impurities during cyclization .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .

Methodological Notes

  • Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .
  • Data Reproducibility : Report reaction yields as mean ± SD across ≥3 independent trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.